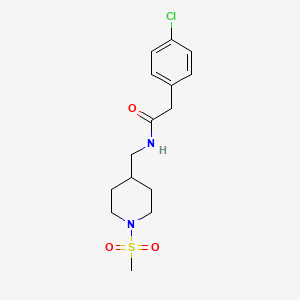

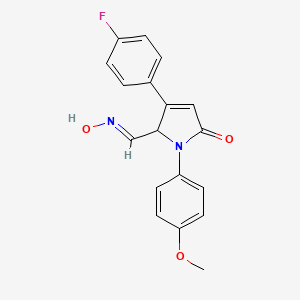

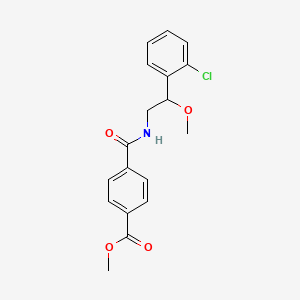

![molecular formula C10H7Cl2N3O B2708187 3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline CAS No. 78490-61-6](/img/structure/B2708187.png)

3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline” is a chemical compound with the CAS Number: 78490-61-6 . It has a molecular weight of 256.09 and its IUPAC name is 3-chloro-4- ( (6-chloropyridazin-3-yl)oxy)aniline . The compound is typically stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H7Cl2N3O/c11-7-5-6 (13)1-2-8 (7)16-10-4-3-9 (12)14-15-10/h1-5H,13H2 . This code provides a specific description of the compound’s molecular structure, including the arrangement and bonding of its atoms.Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 256.09 . It’s important to note that the physical and chemical properties of a compound can greatly influence its behavior in different contexts, such as its solubility in various solvents, its reactivity with other compounds, and its stability under different conditions.Aplicaciones Científicas De Investigación

Chemical Synthesis and Polymerization

3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline, as a derivative of aniline, plays a significant role in chemical synthesis, particularly in the field of polymer chemistry. Research has shown that aniline derivatives can be effectively used in oxidative polymerization processes. For example, the chemical polymerization of aniline using periodic acid in acetonitrile has been explored, demonstrating its utility in producing conductive polymers like polyaniline, which exhibits electrical conductivity of approximately 100 S cm−1 (Can, Uzun, & Pekmez, 2009). This highlights the potential of using this compound in similar polymerization reactions to synthesize materials with desirable electronic properties.

Catalysis and Material Science

Aniline derivatives are also instrumental in catalysis and the development of new materials. For instance, the use of aniline as a capping agent to produce high-surface-area mixed-metal oxide films for electrocatalysis showcases the versatility of aniline derivatives in material science (Bates, Jia, Doan, Liang, & Mukerjee, 2016). This research suggests potential applications of this compound in developing catalysts for energy-related reactions, such as the oxygen evolution reaction.

Organic and Medicinal Chemistry

In the realm of organic and medicinal chemistry, pyridazine derivatives, including those related to this compound, have been synthesized for their antimicrobial properties. The synthesis and reaction of pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines, starting from carboxylic acid derivatives, have led to compounds with significant antimicrobial activity (El-Mariah, Hosny, & Deeb, 2006). This underscores the potential of this compound in the synthesis of biologically active molecules.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can be harmful if swallowed or inhaled, and it can cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

3-chloro-4-(6-chloropyridazin-3-yl)oxyaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O/c11-7-5-6(13)1-2-8(7)16-10-4-3-9(12)14-15-10/h1-5H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDZTPGNNTWOIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)OC2=NN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

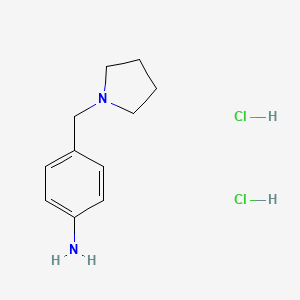

![2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride, trans](/img/structure/B2708106.png)

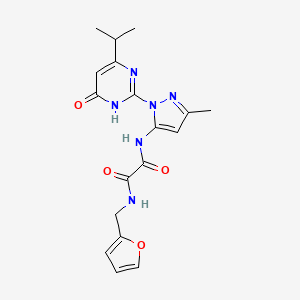

![6-Ethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2708112.png)

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)

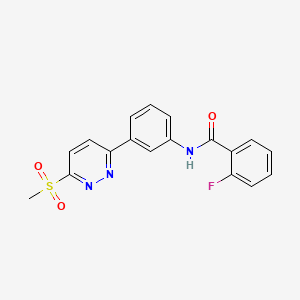

![N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2708118.png)

![4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2708119.png)